Product packaging for 2-(pyridin-2-yl)pyriMidine-4-carbaldehyde(Cat. No.:CAS No. 156825-28-4)

2-(pyridin-2-yl)pyriMidine-4-carbaldehyde

Cat. No.: B2357873
CAS No.: 156825-28-4
M. Wt: 185.186
InChI Key: BGBLDQHLXNRTCU-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) and Pyridine (B92270) Scaffolds in Organic Synthesis

The foundational scaffolds of 2-(pyridin-2-yl)pyrimidine-4-carbaldehyde, pyrimidine and pyridine, are nitrogen-containing heterocyclic aromatic compounds that hold a privileged status in the realm of organic and medicinal chemistry. The pyrimidine ring is a core component of nucleobases in DNA and RNA, namely cytosine, thymine, and uracil, highlighting its fundamental role in biological systems. evitachem.com This biological prevalence has spurred extensive research into pyrimidine derivatives, revealing a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and antitumor properties. nih.govacs.org

Similarly, the pyridine scaffold is a ubiquitous structural motif found in a vast array of natural products and synthetic compounds, including pharmaceuticals and agrochemicals. acs.org Its presence is noted in numerous FDA-approved drugs, where it contributes to the modulation of biological activity and the improvement of pharmacokinetic profiles. acs.org The incorporation of both these scaffolds into a single molecule, as seen in this compound, offers a rich platform for the development of novel compounds with potentially enhanced or unique chemical and biological properties. nih.gov

Overview of Aldehyde Functionality in Heterocyclic Chemistry

The aldehyde group (-CHO) is a versatile and highly reactive functional group in organic chemistry. When attached to a heterocyclic ring system, it serves as a crucial synthetic handle for a variety of chemical transformations. The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to nucleophilic attack, enabling a wide range of reactions.

In the context of heterocyclic chemistry, the aldehyde functionality allows for the construction of more complex molecular architectures through reactions such as condensations, oxidations, reductions, and the formation of Schiff bases. These transformations are instrumental in the synthesis of diverse libraries of compounds for screening in drug discovery and materials science. For instance, the aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of derivatives with distinct physicochemical properties. evitachem.com

Scope and Research Focus on this compound

The research interest in this compound stems from the synergistic combination of its three key components: the pyrimidine ring, the pyridine ring, and the aldehyde functional group. This unique arrangement makes it a valuable building block in several areas of chemical research.

One of the primary areas of investigation for this compound is in coordination chemistry , where it can act as a ligand for metal ions. The nitrogen atoms in both the pyrimidine and pyridine rings can chelate with metal centers, forming stable complexes with potential applications in catalysis and materials science. evitachem.com

In medicinal chemistry , while direct biological activity data for this compound is not extensively documented in publicly available research, its structural motifs are present in compounds investigated for various therapeutic purposes. For example, derivatives of 2-(pyridin-2-yl)pyrimidine (B3183638) have been explored as potential anticancer and anti-fibrotic agents. nih.govnih.gov The aldehyde group provides a reactive site for the synthesis of a diverse range of derivatives, such as Schiff bases, which can be screened for biological activity. evitachem.com

The following tables summarize some of the key properties and potential reactions of this compound based on available data and general chemical principles.

PropertyValue
Molecular FormulaC10H7N3O
Monoisotopic Mass185.05891 Da
Predicted XlogP0.6
SMILESC1=CC=NC(=C1)C2=NC=CC(=N2)C=O
InChIInChI=1S/C10H7N3O/c14-7-8-4-6-12-10(13-8)9-3-1-2-5-11-9/h1-7H
InChIKeyBGBLDQHLXNRTCU-UHFFFAOYSA-N

Table 1: Physicochemical Properties of this compound. Data sourced from PubChem. mdpi.com

Reaction TypeReagentProduct
OxidationPotassium permanganate (B83412)2-(pyridin-2-yl)pyrimidine-4-carboxylic acid
ReductionSodium borohydride(2-(pyridin-2-yl)pyrimidin-4-yl)methanol
Schiff Base FormationPrimary Amine (R-NH2)N-((2-(pyridin-2-yl)pyrimidin-4-yl)methylene)alkanamine

Table 2: Potential Chemical Reactions of this compound. evitachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3O B2357873 2-(pyridin-2-yl)pyriMidine-4-carbaldehyde CAS No. 156825-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-2-ylpyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-7-8-4-6-12-10(13-8)9-3-1-2-5-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBLDQHLXNRTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156825-28-4
Record name 2-(pyridin-2-yl)pyrimidine-4-carbaldehyde
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Synthetic Methodologies for 2 Pyridin 2 Yl Pyrimidine 4 Carbaldehyde and Its Core Derivatives

Direct Synthetic Routes to 2-(pyridin-2-yl)pyrimidine-4-carbaldehyde

Direct synthesis strategies aim to construct the final molecular architecture in a highly convergent manner, often by forming the pyrimidine (B1678525) ring with the pyridinyl substituent and the carbaldehyde (or a precursor group) already incorporated into the reactants.

Formylation involves the introduction of a formyl group (-CHO) onto a pre-existing aromatic or heterocyclic ring. While a powerful tool, its application to pyridine-pyrimidine systems for the synthesis of the 4-carbaldehyde isomer is nuanced.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles. researchgate.netresearchgate.net This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent. growingscience.comresearchgate.net However, the electrophilic substitution on an unsubstituted pyrimidine ring is challenging due to its electron-deficient nature, analogous to nitrobenzene. wikipedia.org When such substitutions do occur, they preferentially happen at the C-5 position, which is the least electron-deficient. wikipedia.org Therefore, direct formylation of a 2-(pyridin-2-yl)pyrimidine (B3183638) parent molecule is unlikely to yield the desired 4-carbaldehyde isomer regioselectively.

A more viable strategy for introducing the aldehyde at the C-4 position involves the oxidation of a precursor group already present on the pyrimidine ring of the 2-(pyridin-2-yl)pyrimidine scaffold. This approach circumvents the regioselectivity issues of direct electrophilic formylation. Key oxidation methods include:

Riley Oxidation : The oxidation of a 4-methyl group using selenium dioxide (SeO₂) can directly yield the 4-carbaldehyde. thieme-connect.com

Oxidation of a 4-Hydroxymethyl Group : A 4-hydroxymethyl substituent can be chemoselectively oxidized to the corresponding aldehyde using various mild oxidizing agents. thieme-connect.com

The most common and versatile method for constructing the pyrimidine ring is the condensation of a compound containing an N-C-N fragment (like an amidine) with a three-carbon C-C-C fragment, typically a β-dicarbonyl compound or its synthetic equivalent. wikipedia.orgbu.edu.egorganic-chemistry.org

To directly synthesize this compound, this principle is applied by reacting pyridine-2-amidine with a suitable 1,3-dicarbonyl compound that already contains the aldehyde functionality or a protected form thereof. The pyridine-2-amidine provides the N-C-N segment and the pyridinyl group at the C-2 position, while the three-carbon unit forms the rest of the pyrimidine ring, including the C-4 carbaldehyde.

Precursor 1 (N-C-N)Precursor 2 (C-C-C)ProductReaction Type
Pyridine-2-amidineMalondialdehyde derivative (or equivalent)This compoundPrincipal Synthesis (Cyclocondensation)

This method's success hinges on the availability and stability of the formylated three-carbon synthon.

Synthesis of Pyridine- and Pyrimidine-Based Aldehyde Precursors

An alternative to direct synthesis is a stepwise approach involving the preparation of key pyridine (B92270) and pyrimidine intermediates, which are later combined.

Pyridine-2-carbaldehyde is a crucial precursor, which can be synthesized through several established methods. google.comgoogle.com These routes often start from the more readily available 2-methylpyridine (B31789) (α-picoline).

Starting MaterialKey ReagentsMethodReference
2-MethylpyridineSelenium Dioxide (SeO₂)Direct Oxidation google.com
2-Chloropyridine1. Methylation 2. SeO₂Methylation followed by Oxidation google.com
2-Hydroxypyridine derivative1. Conversion to -OTf 2. Stille Vinylation 3. OzonolysisStille Coupling and Oxidative Cleavage google.com
2-Methylpyridine1. Trichloro isocyanate 2. NaOH (hydrolysis) 3. NaOCl, TEMPO, KBrHalogenation, Hydrolysis, and Oxidation google.com

These methodologies can also be applied to prepare substituted pyridine-2-carbaldehydes, which can then be used to synthesize more complex derivatives. asianpubs.org

The synthesis of pyrimidine-4-carbaldehyde (B152824) itself or its derivatives serves as a key step in building more complex molecules. The most effective routes involve the modification of a substituent at the C-4 position of a pre-formed pyrimidine ring. thieme-connect.com

Oxidation of 4-Methylpyrimidines : The Riley oxidation using selenium dioxide provides a direct conversion of the methyl group to a formyl group. thieme-connect.com

Oxidation of 4-Hydroxymethylpyrimidines : This two-step approach involves first introducing a hydroxymethyl group (often via a Grignard reaction with a 4-halopyrimidine followed by reaction with formaldehyde, or by reduction of a 4-carboxylic acid ester) and then performing a chemoselective oxidation to the aldehyde. thieme-connect.com

These pyrimidine-4-carbaldehyde intermediates can then undergo further reactions, such as cross-coupling, to attach the pyridine ring at the C-2 position.

Derivatization and Functionalization Strategies utilizing the Carbaldehyde Moiety

The aldehyde group in this compound is a versatile functional handle for a wide array of chemical transformations. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the adjacent protons can participate in condensation reactions. This allows for the introduction of diverse structural motifs and the extension of the molecular framework. thieme-connect.com

Key derivatization strategies include:

Condensation Reactions : The Claisen-Schmidt condensation with ketones bearing an α-methylene group leads to the formation of α,β-unsaturated ketones, commonly known as chalcones. researchgate.netmdpi.com

Schiff Base Formation : Reaction with primary amines, such as aniline (B41778) derivatives, readily forms imines (Schiff bases), which are important intermediates and ligands in coordination chemistry. researchgate.net

Conversion to other Functional Groups : The formyl group can be transformed into various other substituents, significantly expanding the chemical space accessible from this intermediate. These transformations include conversion to alkynyl, cyano, and oxazol-5-yl groups. thieme-connect.com

Wittig Reaction : Reaction with phosphorus ylides can convert the aldehyde into an alkene, allowing for carbon chain extension.

Reduction : The aldehyde can be reduced to a primary alcohol (hydroxymethyl group) using reducing agents like sodium borohydride.

Oxidation : Oxidation of the aldehyde yields the corresponding carboxylic acid, providing another key functional group for further derivatization, such as amide coupling. nih.gov

Reaction TypeReagent(s)Resulting Functional Group/StructureReference
Claisen-Schmidt CondensationAcetophenones, BaseChalcone (α,β-unsaturated ketone) researchgate.netmdpi.com
Imine FormationPrimary Amines (e.g., Aniline)Schiff Base (Imine) researchgate.net
Corey-Fuchs ReactionCBr₄, PPh₃; then BuLiTerminal Alkyne thieme-connect.com
Dehydration of Oxime(e.g., via Ac₂O)Nitrile (Cyano group) thieme-connect.com
Van Leusen ReactionTosMICOxazole thieme-connect.com
ReductionNaBH₄Hydroxymethyl nih.gov
Oxidation(e.g., KMnO₄, Ag₂O)Carboxylic Acid nih.gov

These derivatization pathways highlight the synthetic utility of this compound as a versatile building block in medicinal chemistry and materials science.

Condensation Reactions for Schiff Base Formation

The reaction of an aldehyde with a primary amine to form an imine, commonly known as a Schiff base, is a fundamental condensation reaction. jocpr.com This reaction typically proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by dehydration to yield the imine. jocpr.com The formation of Schiff bases from pyridine-based aldehydes is a well-established synthetic route. iaea.orgresearchgate.net

For instance, Schiff bases of pyridine-4-carbaldehyde have been synthesized by reacting it with various amines, including aminobenzoic acids and phenylenediamines. iaea.orgresearchgate.net Similarly, pyridine-2-carbaldehyde undergoes condensation with 2-aminopyridine, catalyzed by a few drops of glacial acetic acid in ethanol, to produce the corresponding Schiff base. jocpr.comdergipark.org.tr The general procedure involves refluxing a mixture of the aldehyde and the amine, often in a solvent like ethanol. dergipark.org.tr The reaction can be catalyzed by acid to facilitate the dehydration of the carbinolamine intermediate. nih.gov

The reaction of this compound with various primary amines would follow a similar pathway. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent proton transfer and elimination of a water molecule result in the formation of the C=N double bond characteristic of a Schiff base. These reactions are crucial for introducing new functionalities and building larger, more complex molecules based on the 2-(pyridin-2-yl)pyrimidine core.

Table 1: Examples of Reagents for Schiff Base Formation with Pyridine Aldehydes

AldehydeAmineProduct Type
Pyridine-4-carbaldehyde3-Aminobenzoic acidSchiff Base
Pyridine-4-carbaldehyde1,3-PhenylenediamineSchiff Base
Pyridine-2-carbaldehyde2-Amino PyridineSchiff Base
Pyridine-2-carbaldehydeN-(2-aminoethyl)propane-1,3-diamineTetradentate Ligand

This table is generated based on reported reactions of pyridine aldehydes, illustrating the types of amines used in Schiff base formation. jocpr.comiaea.orgresearchgate.netresearchgate.net

Nucleophilic Addition Reactions

The carbonyl group of an aldehyde is highly susceptible to nucleophilic attack due to the partial positive charge on the carbon atom. libretexts.orgmasterorganicchemistry.com This reactivity allows for a wide range of nucleophilic addition reactions, which are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.orgmasterorganicchemistry.com In these reactions, the nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon is sp³ hybridized. libretexts.orgmasterorganicchemistry.com

A prominent example of nucleophilic addition is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the carbonyl group. nih.gov This reaction is a powerful tool for forming new C-C bonds. For example, the addition of Grignard reagents to 4-amino-5-cyano-2-methylpyrimidine has been studied, demonstrating that the pyrimidine ring can undergo nucleophilic attack. nih.govnih.gov The reaction conditions, such as temperature, can influence the outcome, sometimes leading to the formation of dihydropyrimidine (B8664642) byproducts. nih.govnih.gov While not specifically reported for this compound, it is expected that Grignard reagents would add to its aldehyde group to form secondary alcohols.

Other nucleophiles, such as cyanide ions, can also add to aldehydes to form cyanohydrins. libretexts.org The addition of various nucleophiles to the aldehyde function of this compound provides a direct route to introduce a wide array of functional groups, significantly increasing the chemical diversity of derivatives.

Preparation of Carboxylic Acid Derivatives (e.g., 2-(2'-pyridyl)pyrimidine-4-carboxylic acid)

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a key step in the synthesis of many derivatives, as the carboxylic acid can then be converted into esters, amides, and other functional groups. The synthesis of 2-(2'-pyridyl)pyrimidine-4-carboxylic acid (cppH) has been reported and this compound has been used as a ligand in the synthesis of ruthenium(II) complexes. nih.gov

The preparation of this carboxylic acid allows for further functionalization. For example, it can be used in peptide coupling reactions. In a related context, 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid was coupled with various amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT) as coupling agents to form a series of amides. nih.gov This demonstrates how the carboxylic acid functionality serves as a versatile anchor point for building more complex molecular architectures.

The conversion of an aldehyde to a carboxylic acid typically involves an oxidizing agent. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

Strategies for Expanding Chemical Libraries of 2-(pyridin-2-yl)pyrimidine Derivatives

The development of chemical libraries based on a common scaffold is a powerful strategy in drug discovery and materials science. nih.govmdpi.com The 2-(pyridin-2-yl)pyrimidine core is an attractive scaffold for library synthesis due to its synthetic tractability and the diverse biological activities reported for pyrimidine derivatives. nih.govnih.govresearchgate.net

A key strategy for expanding chemical libraries involves a multi-step synthetic sequence starting from readily available materials. For example, a library of novel 2-(pyridin-2-yl)pyrimidine derivatives was created to evaluate their anti-fibrotic activities. nih.govnih.govresearchgate.net The synthesis involved several key steps, including the formation of a carboxylic acid intermediate, which was then coupled with a variety of substituted amines to generate a library of amide derivatives. nih.gov This approach, known as parallel synthesis, allows for the rapid generation of a large number of compounds from a common intermediate.

The diversification of the 2-(pyridin-2-yl)pyrimidine scaffold can be achieved by leveraging the reactivity of different positions on the pyridine and pyrimidine rings. The aldehyde group at the 4-position of the pyrimidine ring is a particularly useful handle for introducing diversity. As discussed, it can be converted into Schiff bases, alcohols (via reduction or Grignard addition), and carboxylic acids, each of which can undergo further reactions to expand the chemical space of the library.

Table 2: Summary of Synthetic Transformations for Library Expansion

Starting Functional GroupReaction TypeProduct Functional GroupPotential for Further Diversification
AldehydeCondensation with AminesSchiff Base (Imine)High (various amines can be used)
AldehydeNucleophilic AdditionAlcoholModerate (conversion to esters, ethers, etc.)
AldehydeOxidationCarboxylic AcidVery High (conversion to amides, esters, etc.)
Carboxylic AcidAmide CouplingAmideHigh (large variety of amines available)

This table summarizes the key reactions starting from the aldehyde functionality of this compound to generate diverse derivatives for chemical libraries.

Coordination Chemistry of 2 Pyridin 2 Yl Pyrimidine 4 Carbaldehyde and Its Derivatives As Ligands

Ligand Design Principles and Coordination Motifs

The design of ligands based on the 2-(pyridin-2-yl)pyrimidine (B3183638) framework is predicated on the strategic placement of nitrogen donor atoms and the versatile reactivity of the aldehyde functional group. These features allow for the formation of stable chelate rings with metal ions, a fundamental principle in coordination chemistry.

Nitrogen-Donor Characteristics of the Pyridine (B92270) and Pyrimidine (B1678525) Moieties

The 2-(pyridin-2-yl)pyrimidine scaffold contains three potential nitrogen donor atoms: one on the pyridine ring and two on the pyrimidine ring. The pyridine nitrogen and the adjacent nitrogen of the pyrimidine ring typically act as a bidentate N,N-donor, forming a stable five-membered chelate ring upon coordination to a metal center. This bidentate coordination is a common motif observed in complexes with similar polypyridyl ligands. nih.gov

Role of the Aldehyde/Derived Functional Groups in Chelation

The carbaldehyde group at the 4-position of the pyrimidine ring introduces an additional potential coordination site through its oxygen atom. While direct coordination of the aldehyde oxygen can occur, this group is more commonly derivatized to form Schiff bases, hydrazones, or other related functionalities. These derivatives often provide an expanded and more flexible coordination environment.

For example, Schiff bases derived from the condensation of 2-(pyridin-2-yl)pyrimidine-4-carbaldehyde with various primary amines can act as tridentate or tetradentate ligands. In these cases, the imine nitrogen atom formed from the aldehyde group provides an additional coordination site. This allows the ligand to wrap around the metal ion, leading to the formation of highly stable complexes with geometries such as octahedral or square planar. The electronic and steric properties of the substituent on the imine nitrogen can be systematically varied to fine-tune the properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure, stoichiometry, and physicochemical properties.

Complexation with Transition Metal Ions (e.g., Cu(I/II), Ni(II), Co(II/III), Fe(II/III), Zn(II), Mn(II), Cd(II), Ru(II))

A wide range of transition metal ions have been successfully complexed with ligands derived from the 2-(pyridin-2-yl)pyrimidine framework. The choice of the metal ion influences the coordination geometry and the electronic and magnetic properties of the resulting complex.

For instance, Schiff base derivatives of a related compound, 2-S-methylmercapto-6-methylpyrimidine-4-carbaldehyde, have been used to synthesize Ni(II), Co(III), and Fe(III) complexes. These complexes exhibit a distorted octahedral geometry with an N4S2 chromophore around the central metal ion. researchgate.net Similarly, copper(II) complexes with Schiff bases derived from pyridine-2-carbaldehyde have been synthesized and characterized. rsc.org Ruthenium(II) complexes of 2-(2′-pyridyl)pyrimidine-4-carboxylic acid have also been prepared and structurally characterized. acs.orgrsc.org While specific examples with the unmodified this compound are less common in the literature, the coordination behavior is expected to be similar, with the ligand acting as a bidentate N,N-donor.

Table 1: Examples of Transition Metal Complexes with Pyridine-Pyrimidine Type Ligands
Metal IonLigand TypeCoordination GeometryReference
Ni(II)Schiff base of a pyrimidine-4-carbaldehyde (B152824) derivativeDistorted Octahedral researchgate.net
Co(III)Schiff base of a pyrimidine-4-carbaldehyde derivativeDistorted Octahedral researchgate.net
Fe(III)Schiff base of a pyrimidine-4-carbaldehyde derivativeDistorted Octahedral researchgate.net
Cu(II)Schiff base of pyridine-2-carbaldehydeSquare Pyramidal nih.gov
Ru(II)2-(2′-pyridyl)pyrimidine-4-carboxylic acidOctahedral acs.orgrsc.org

Spectroscopic Characterization Techniques for Metal Complexes (e.g., IR, UV-Vis, NMR)

Spectroscopic techniques are indispensable for the characterization of metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. A shift in the stretching frequency of the C=N bonds of the pyridine and pyrimidine rings to higher or lower wavenumbers upon complexation indicates the involvement of the nitrogen atoms in coordination. For derivatives, changes in the vibrational frequencies of the functional groups, such as the C=N stretch of a Schiff base, also provide evidence of coordination. For example, in copper(II) complexes of 2-pyridyl urea (B33335) derivatives, the C=O stretching mode of the urea moiety shifts to a lower frequency upon coordination. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. Ligand-based π→π* transitions are typically observed in the ultraviolet region. In the visible region, d-d transitions of the metal ion and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands can be observed. The positions and intensities of these bands are dependent on the metal ion, its oxidation state, and the coordination geometry. For instance, the electronic spectra of Ni(II) and Fe(III) complexes of a pyrimidine-based Schiff base ligand show bands corresponding to d-d transitions and LMCT. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for characterizing diamagnetic metal complexes in solution. The chemical shifts of the ligand protons are sensitive to the coordination environment. Upon complexation, a downfield or upfield shift of the proton signals, particularly those adjacent to the coordinating nitrogen atoms, is typically observed. For ruthenium(II) complexes of 2-(2′-pyridyl)pyrimidine-4-carboxylic acid, ¹H and ¹³C NMR have been used to elucidate the coordination mode of the ligand in solution. rsc.org

Table 2: Spectroscopic Data for Representative Metal Complexes with Related Ligands
Complex TypeTechniqueKey ObservationReference
Cu(II)-2-pyridyl ureaIRShift of ν(C=O) to lower frequency mdpi.com
Ni(II)-pyrimidine Schiff baseUV-Visd-d and LMCT bands observed researchgate.net
Ru(II)-pyridylpyrimidineNMRShifts in proton signals upon coordination rsc.org

Elemental Analysis and Magnetic Susceptibility Studies for Stoichiometry and Oxidation State

Elemental analysis is a fundamental technique used to determine the empirical formula of a synthesized complex, which in turn helps to establish the metal-to-ligand stoichiometry. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the calculated values for the proposed formula. mdpi.com

Magnetic susceptibility measurements provide information about the number of unpaired electrons in a metal complex and are therefore used to determine the oxidation state and spin state of the metal ion. For example, a magnetic moment of approximately 1.73 B.M. is characteristic of a d⁹ Cu(II) ion with one unpaired electron. For high-spin Fe(III) (d⁵) complexes, the magnetic moment is expected to be around 5.9 B.M., while for low-spin Fe(II) (d⁶) complexes, it should be close to 0 B.M. The magnetic moment for an octahedral Ni(II) (d⁸) complex is typically in the range of 2.9-3.4 B.M. researchgate.net In a study of copper(II) complexes with pyridine-2-carbaldehyde thiosemicarbazone, magnetic measurements showed antiferromagnetic coupling in dinuclear and polynuclear species. nih.gov

Table 3: Magnetic Properties of Transition Metal Ions in Common Geometries
Metal Iond-electron config.Spin StateTypical Magnetic Moment (B.M.)
Cu(II)d⁹-1.7 - 2.2
Ni(II)d⁸High-spin (octahedral)2.9 - 3.4
Co(II)d⁷High-spin (octahedral)4.1 - 5.2
Fe(II)d⁶High-spin (octahedral)4.9 - 5.5
Fe(III)d⁵High-spin (octahedral)~5.9
Mn(II)d⁵High-spin (octahedral)~5.9

Structural Elucidation of Metal Complexes

The definitive three-dimensional arrangement of atoms in metal complexes derived from this compound and its analogues is crucial for understanding their chemical and physical properties. Structural elucidation is primarily achieved through a combination of powerful analytical techniques, with single-crystal X-ray diffraction being the most definitive method.

Single-Crystal X-ray Diffraction Studies

For instance, Schiff base ligands, which are readily synthesized from the condensation of an aldehyde like this compound with a primary amine, form crystalline complexes whose structures are routinely confirmed by XRD. derpharmachemica.com Studies on related Schiff bases derived from pyridine-4-carbaldehyde have successfully produced single crystals, allowing for detailed crystallographic analysis. ajchem-a.comajchem-a.com The crystal structure of a platinum(II) complex with a 2-acetyl pyridine N(4)-ethyl-thiosemicarbazone ligand, [Pt(Ac4Et)Cl], revealed that the ligand coordinates in a planar fashion to the platinum(II) center through the pyridyl nitrogen, the azomethine nitrogen, and a thiolato sulfur atom. researchgate.net

Similarly, the structures of various metal complexes with ligands containing pyridine or pyrimidine moieties have been extensively characterized using this technique. researchgate.netnih.govijcce.ac.ir In one study, the reaction of N,N-dialkyl-N′-(pyridin-2-yl)-ureas with copper(II) chloride yielded crystalline products whose structures were determined by single-crystal X-ray diffraction. scispace.com These analyses are critical for confirming the coordination mode of the ligand and the precise geometry of the metal ion's environment. researchgate.net

Interactive Table: Selected Crystallographic Data for Related Pyridyl-based Ligand Complexes This table presents representative data from single-crystal X-ray diffraction studies on metal complexes with ligands structurally related to this compound, illustrating the type of information obtained from such analyses.

Geometrical Structures (e.g., Octahedral, Tetrahedral, Square Planar)

The coordination geometry of a metal complex is determined by the number and arrangement of donor atoms from the ligand(s) surrounding the central metal ion. Pyridyl and pyrimidine-based ligands, including derivatives of this compound, are versatile and can form complexes with a variety of geometries.

Octahedral Geometry: This is a very common coordination geometry for transition metal complexes, particularly with Schiff base ligands derived from pyridine-2-carbaldehyde. researchgate.net In many cases, two tridentate Schiff base ligands coordinate to a single metal ion, or one ligand coordinates along with other smaller ligands (like water or chloride ions), resulting in a six-coordinate, octahedral environment. researchgate.net For example, bis-chelate complexes of Ni(II), Co(III), and Fe(III) with Schiff base ligands derived from a pyrimidine-carbaldehyde have been shown to adopt a distorted octahedral arrangement. researchgate.net

Tetrahedral Geometry: Four-coordinate complexes may adopt a tetrahedral geometry. This is often observed for metal ions like Zn(II), Cd(II), and Mn(II). researchgate.net

Square Planar Geometry: This geometry is typical for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). wikipedia.org Platinum(II) complexes with pyridine-based thiosemicarbazones, for instance, often exhibit a square planar environment where the ligand acts in a tridentate fashion. researchgate.net

Other Geometries: Less common but significant geometries have also been observed. For example, a zinc(II) complex with a Schiff base derived from pyridine-2-carboxaldehyde was found to have a trigonal pyramidal geometry. derpharmachemica.com Furthermore, due to the d⁹ electronic configuration of Cu(II), its complexes often exhibit distorted geometries like tetragonal bipyramidal or square pyramidal as a result of the Jahn-Teller effect. nih.gov

Analysis of Coordination Environment and Metal-Ligand Ratios

The coordination environment encompasses the specific atoms that are directly bonded to the metal ion and the resulting geometry. The metal-ligand ratio, or stoichiometry, is a fundamental aspect of the complex's composition.

Analysis reveals that Schiff base derivatives often act as bidentate or tridentate ligands, chelating to the metal ion through nitrogen and, depending on the specific derivative, oxygen or sulfur atoms. researchgate.netresearchgate.net For instance, pyridyl-pyrimidine type ligands typically coordinate through one or more of the nitrogen atoms available on their heterocyclic rings.

The metal-to-ligand ratio can vary. Common stoichiometries found in complexes with related pyridine-aldehyde derivatives are 1:1, 1:2, and 1:3. researchgate.net

1:1 Ratio: Complexes such as [M(L)(H₂O)Cl]Cl (where M = Zn(II), Mn(II)) have been reported. researchgate.net

1:2 Ratio: The most common stoichiometry, where two ligand molecules coordinate to a single metal center, is prevalent in octahedral complexes like [M(L)₂]. researchgate.net Copper(II) complexes with 2-pyridyl ureas also typically form complexes with a 1:2 metal-to-ligand ratio. scispace.com

1:3 Ratio: This ratio is observed in some octahedral complexes, for example, with Cr(III) and Co(III) ions, resulting in the general formula [M(L)₃]Cl₃. researchgate.net

Chelation Studies and Complex Stability

Chelation is the process by which a multidentate ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. The stability of these complexes is a key parameter in coordination chemistry.

Determination of Stability Constants

The stability constant (also known as the formation constant, K) of a metal complex is the equilibrium constant for the reaction of its formation from the constituent metal ion and ligands in solution. A high stability constant indicates the formation of a very stable complex.

These constants are often determined experimentally using techniques such as potentiometric or spectrophotometric titrations. researchgate.net For example, the stability constants for Zn(II) and Mn(II) complexes with pyridine-2-carbaldehyde thiosemicarbazone were determined by the Job method and found to be 8.77 × 10⁴ M⁻¹ and 6.40 × 10⁵ M⁻¹, respectively. researchgate.net Computational methods using Density Functional Theory (DFT) are also increasingly employed to predict the stability constants of metal complexes in solution with a high degree of accuracy. rsc.org

Interactive Table: Stability Constants of Related Metal Complexes This table provides examples of stability constants for complexes with related ligand systems, demonstrating the quantitative measure of complex stability.

Influence of Ligand Structure on Chelating Ability

The structure of the ligand plays a paramount role in its ability to chelate a metal ion and in the stability of the resulting complex. For pyridyl-pyrimidine systems, the key feature enabling chelation is the presence of multiple nitrogen donor atoms positioned appropriately to form a stable chelate ring with the metal ion. nih.govacs.org

Several structural factors influence chelating ability:

Substituents on the Rings: The electronic properties of substituents on the pyridine or pyrimidine rings can significantly alter the basicity of the nitrogen donor atoms and, consequently, the stability of the metal complex. Electron-donating groups generally increase the electron density on the nitrogen atoms, making them stronger Lewis bases and leading to more stable complexes. Conversely, electron-withdrawing groups can decrease complex stability. nih.govresearchgate.net

Steric Hindrance: Bulky substituents near the coordination site can sterically hinder the approach of the metal ion, potentially leading to weaker bonds or preventing complex formation altogether.

Auxiliary Functional Groups: The introduction of additional coordinating groups can enhance stability. For instance, in a study of 2,6-di(pyrimidin-4-yl)pyridine ligands, the presence of auxiliary amine groups increased the stability of the corresponding Zn(II) complex by a factor of over 40, suggesting the auxiliary groups also participate in coordination. nih.gov

Nature of the Chelate Ring: The size of the chelate ring formed upon coordination is critical. Five- and six-membered chelate rings are generally the most stable, a principle that holds true for ligands derived from this compound.

Applications of 2 Pyridin 2 Yl Pyrimidine 4 Carbaldehyde Complexes in Catalysis

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. Complexes of 2-(pyridin-2-yl)pyrimidine-4-carbaldehyde are well-suited for this type of catalysis due to their solubility and the tunable electronic and steric properties of the ligand, which can be modified to influence the outcome of a reaction.

The carbaldehyde group of this compound is a key feature, often serving as a starting point for the synthesis of more elaborate ligands, such as Schiff bases. mdpi.comresearchgate.netepa.govasianpubs.org These Schiff base ligands, formed by the condensation of the aldehyde with a primary amine, can then be complexed with various metals, including copper, nickel, and cobalt, to create active catalysts for a range of organic transformations. researchgate.netepa.gov

For instance, Schiff base complexes derived from similar aldehydes have been shown to be effective catalysts for oxidation reactions. epa.gov The metal center in these complexes can cycle through different oxidation states, facilitating the transfer of oxygen atoms to a substrate. An example of such a transformation is the oxidation of alkenes, like cyclohexene and styrene. epa.gov The specific metal and the structure of the Schiff base ligand play a crucial role in determining the efficiency and selectivity of these reactions.

Table 1: Representative Metal-Mediated Organic Transformations Catalyzed by Schiff Base Complexes Derived from Pyridine (B92270) Aldehydes

Catalyst TypeMetal CenterOrganic TransformationSubstrate ExampleProduct ExampleReference
Schiff Base ComplexCopper(II)Alkene OxidationStyreneStyrene Oxide epa.gov
Schiff Base ComplexCobalt(II)Alkene OxidationCyclohexeneCyclohexene Oxide epa.gov
Schiff Base ComplexNickel(II)Alkene OxidationStyreneBenzaldehyde epa.gov

Note: This table is illustrative of the types of reactions catalyzed by related Schiff base complexes, suggesting the potential applications of complexes derived from this compound.

The control over selectivity is a paramount goal in catalysis. The structure of the this compound ligand and its derivatives can be tailored to influence the regio-, chemo-, and stereoselectivity of a catalytic reaction.

Regioselectivity refers to the preference for reaction at one position over another. In reactions involving substituted pyridines, the electronic properties of the ligand can direct the catalyst to a specific site on the substrate. nih.gov

Chemoselectivity is the ability to react with one functional group in the presence of others. The design of the catalyst's active site, influenced by the ligand, can allow for the selective transformation of a particular functional group while leaving others intact.

Stereoselectivity , the preference for the formation of one stereoisomer over another, is a critical aspect of modern synthetic chemistry, particularly in the pharmaceutical industry. Chiral ligands derived from pyridine-containing scaffolds have been extensively used in asymmetric catalysis to produce enantiomerically enriched products. nih.govnih.govchim.itrsc.org By introducing chiral centers into the ligand structure, for example, by reacting this compound with a chiral amine to form a chiral Schiff base, it is possible to create a chiral environment around the metal center. This chiral environment can then direct the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer.

Table 2: Factors Influencing Selectivity in Catalysis with Pyridine-Derived Ligands

Selectivity TypeInfluencing FactorExample in Catalysis
RegioselectivityElectronic effects of ligand substituentsDirecting C-H activation to a specific position on an aromatic ring.
ChemoselectivitySteric hindrance around the metal centerSelective hydrogenation of a less sterically hindered double bond.
StereoselectivityChirality of the ligandAsymmetric epoxidation of an alkene to form one enantiomer preferentially.

Photocatalysis and Hydrogen Photoevolution (e.g., Ruthenium Photosensitizers)

Photocatalysis utilizes light to drive chemical reactions. Ruthenium complexes containing polypyridyl ligands are renowned for their application as photosensitizers in this field. researchgate.netrsc.orgnih.govrsc.org These complexes can absorb light and transfer the energy to other molecules, initiating a chemical reaction. A significant application of this technology is in the production of hydrogen gas from water, a process known as hydrogen photoevolution. researchgate.netrsc.orgnih.gov

While direct studies on this compound complexes for this purpose are not widely reported, research on structurally similar ligands, such as substituted 2,4-di(pyridin-2-yl)pyrimidine, provides strong evidence for their potential. researchgate.netrsc.orgnih.gov Ruthenium(II) complexes of these ligands exhibit favorable photophysical and electrochemical properties, including strong absorption of visible light, long-lived excited states, and suitable redox potentials for electron transfer processes. researchgate.netnih.gov

In a typical photocatalytic system for hydrogen evolution, the ruthenium photosensitizer absorbs light and is promoted to an excited state. It then transfers an electron to a catalyst, often a cobalt or platinum complex, which then reduces protons to hydrogen gas. The photosensitizer is subsequently regenerated by a sacrificial electron donor.

Table 3: Photophysical and Catalytic Data for Ruthenium Photosensitizers with Related Ligands

Ruthenium Complex LigandAbsorption Max (nm)Excited-State Lifetime (ns)Hydrogen Evolution Activity (TON)Reference
Substituted 2,4-di(pyridin-2-yl)pyrimidine~450-500>100High researchgate.netnih.gov
Dinuclear 2,4-di(pyridin-2-yl)pyrimidine~460>200Very High rsc.org

TON (Turnover Number) is a measure of the catalyst's efficiency.

The presence of the pyrimidine (B1678525) ring in these ligands helps to stabilize the lowest unoccupied molecular orbital (LUMO), leading to red-shifted light absorption and longer excited-state lifetimes compared to analogous bipyridine or terpyridine complexes. researchgate.netnih.gov These are desirable properties for efficient photosensitizers.

Supramolecular Assemblies Involving 2 Pyridin 2 Yl Pyrimidine 4 Carbaldehyde Derived Ligands

Principles of Metal-Organic Self-Assembly

Metal-organic self-assembly is a powerful "bottom-up" approach for the construction of complex, well-defined supramolecular architectures from molecular components. nih.govnih.gov This process is driven by the formation of coordination bonds between metal ions and organic ligands, which are programmed with specific geometric and chemical information. nih.govnih.gov The predictability of the final structure is contingent upon the coordination preferences of the metal ion (e.g., its preferred coordination number and geometry) and the spatial arrangement of the binding sites within the organic ligand. nih.gov

Ligands derived from 2-(pyridin-2-yl)pyrimidine-4-carbaldehyde are particularly well-suited for this purpose. The aldehyde group at the 4-position of the pyrimidine (B1678525) ring serves as a convenient synthetic handle for the preparation of a wide variety of Schiff base ligands through condensation reactions with primary amines. This modularity allows for the systematic variation of the ligand's size, shape, and functionality, thereby enabling fine-tuning of the resulting supramolecular architecture.

The core principle of self-assembly in these systems is the thermodynamic drive to reach the most stable arrangement. mdpi.com The reversibility of the metal-ligand bonds allows for a "proofreading" or error-checking mechanism, where weaker, kinetically-formed intermediates can dissociate and reassemble into the more stable, thermodynamically favored product. Factors such as the choice of metal ion, the solvent system, temperature, and the presence of counter-ions can all influence the final supramolecular structure.

Formation of Discrete Supramolecular Architectures

Discrete supramolecular architectures are finite, well-defined assemblies with specific shapes and sizes. nih.gov Ligands derived from this compound have been instrumental in the construction of various discrete structures, including grid-type complexes, and theoretically, helical and cage-like assemblies.

[2x2] Grid-Type Complexes

The spontaneous formation of [2x2] grid-like metal complexes is a hallmark of self-assembly with bis-tridentate ligands. rsc.org Ligands designed with two tridentate binding domains, separated by a spacer, can coordinate with four metal ions to form a square grid structure. While direct examples using derivatives of this compound are not prevalent in the reviewed literature, analogous systems based on similar pyrimidine cores provide a clear blueprint for their formation. For instance, the self-assembly of bis-tridentate 4,6-bis((1H-1,2,3-triazol-4-yl)-pyridin-2-yl)-2-phenylpyrimidine ligands with transition metal ions leads to the formation of [2x2] grid-like metal complexes. rsc.orgresearchgate.net

To achieve a [2x2] grid from this compound, one could envision a synthetic strategy where the carbaldehyde is reacted with an appropriate amine to create a larger, bis-chelating ligand. The resulting Schiff base ligand would possess the necessary spatial arrangement of donor atoms to coordinate with four metal ions in a grid-like fashion. The table below outlines the components and resulting structures for analogous pyrimidine-based [2x2] grid complexes.

Ligand PrecursorMetal IonResulting ComplexReference
4,6-bis(6-ethynylpyridin-2-yl)-2-phenylpyrimidineFe(II), Zn(II)[2x2] grid-like metal complexes rsc.orgresearchgate.net
3,6-di(2-pyridyl)-pyridazineCu(I)[2x2] grid-like supramolecular polymer core nih.gov

Helical Structures and Cages

The formation of helical and cage-like supramolecular structures is a testament to the intricate control achievable through molecular self-assembly. nih.gov While the direct synthesis of helicates and cages from ligands derived from this compound is not extensively documented, the principles of their formation suggest their potential. Helical structures often arise from the coordination of ligands that have a "twist" in their backbone, leading to a helical arrangement of the ligand strands around a central axis of metal ions. nih.gov

Supramolecular cages are discrete, three-dimensional structures with an internal cavity. nih.govresearchgate.net Their formation typically requires ligands with specific bite angles and geometries that can coordinate to multiple metal centers to form a closed, polyhedral architecture. nih.govresearchgate.net Anion templating can also play a crucial role in directing the assembly of cage complexes. nih.gov Ligands derived from this compound, particularly Schiff bases with flexible or angled diamines, could potentially fold around metal ions to form such complex architectures. The rigidity and coordination vectors of the pyridinyl and pyrimidinyl nitrogen atoms, combined with the stereochemical constraints of the Schiff base linkage, could direct the formation of these sophisticated structures.

Construction of Extended Supramolecular Frameworks

Beyond discrete assemblies, ligands derived from this compound can also be employed in the construction of extended supramolecular frameworks, such as one-dimensional coordination polymers and more complex, multi-dimensional architectures.

One-Dimensional Coordination Polymers

One-dimensional (1D) coordination polymers are extended structures in which metal ions are bridged by organic ligands to form infinite chains. rsc.orgrsc.orgnih.gov The topology of these chains can vary, from simple linear strands to more complex zigzag, helical, or ribbon-like structures. rsc.orgrsc.org The flexibility of the ligand plays a crucial role in determining the final architecture.

Ligands derived from this compound can be designed to act as linear or angular linkers in the formation of 1D coordination polymers. For example, a Schiff base ligand formed from the condensation of the parent aldehyde with a diamine could bridge two metal centers, and the repetition of this motif would lead to a 1D chain. The nature of the diamine linker (e.g., its length and flexibility) would influence the conformation of the resulting polymer. The table below presents examples of 1D coordination polymers formed from related pyridyl-based ligands.

LigandMetal Ion(s)Polymer ArchitectureReference
N,N′-ethane-1,2-diylbis(3-pyridin-4-ylurea)Cu(II), Co(II)1D ribbon-like and ladder structures rsc.org
2,6-bis(4-pyridinesulfanylmethyl)pyridineCu(II), Ag(I)1D loop chain and ribbon structures rsc.org
2-(diphenylphosphino)pyrimidineCu(I)1D double-stranded ribbon researchgate.net

Star-Shaped Supramolecular Polymeric Architectures

Star-shaped polymers are a unique class of branched macromolecules consisting of multiple linear polymer chains linked to a central core. researchgate.netnih.gov Supramolecular chemistry offers a versatile route to these architectures, where the core is a self-assembled metal-ligand complex. Ligands derived from this compound can be functionalized with polymer chains and then self-assembled with metal ions to form star-shaped supramolecular polymers.

In a notable example with an analogous system, macromolecular ligands were synthesized from azido-end-functionalized poly(2-ethyl-2-oxazoline) (PEtOx) or poly(ethylene glycol) (PEG) and a bis-tridentate pyrimidine-based ligand. rsc.orgresearchgate.net The complexation of these macromolecular ligands with transition metal ions, such as Fe(II) or Zn(II), resulted in the formation of star-shaped supramolecular polymers with a [2x2] grid-like metal complex at the core. rsc.orgresearchgate.net This strategy combines the principles of polymer chemistry and supramolecular self-assembly to create complex, functional nanomaterials. nih.govresearchgate.net

Macromolecular Ligand PrecursorMetal IonResulting ArchitectureReference
Azido-end-functionalized PEtOx or PEG with a bis-tridentate pyrimidine ligandFe(II), Zn(II)Star-shaped supramolecular polymers rsc.orgresearchgate.net
Poly(ethylene glycol) end-functionalized with 3,6-di(2-pyridyl)-pyridazineCu(I)Supramolecular star-shaped polymer nih.gov

Intermolecular Interactions in Supramolecular Systems (e.g., π-π stacking, hydrogen bonding)

The construction of intricate supramolecular architectures from ligands derived from this compound is fundamentally governed by a variety of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, are highly directional and play a crucial role in dictating the final topology and stability of the resulting assemblies. The most prominent of these interactions are hydrogen bonding and π-π stacking, which arise from the specific arrangement of heteroatoms and aromatic rings within the ligand framework.

Hydrogen Bonding:

Hydrogen bonds are a critical driving force in the self-assembly of supramolecular systems involving ligands derived from this compound. The presence of nitrogen atoms within the pyridine (B92270) and pyrimidine rings, as well as potential hydrogen bond donors (like N-H groups in hydrazones or O-H groups in Schiff bases derived from aminophenols) and acceptors (such as carbonyl oxygen atoms), facilitates the formation of robust and directional hydrogen-bonding networks.

In the crystal structures of related Schiff base derivatives, various hydrogen bonding motifs have been observed. For instance, in hydrazone derivatives of 2-acetylpyridine, which are structurally analogous to derivatives of the title compound, intermolecular N—H⋯O and N—H⋯N hydrogen bonds are common. rsc.orgnih.gov These interactions can link molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

Below is a table summarizing typical hydrogen bond parameters observed in analogous supramolecular systems.

Donor (D)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)Angle (D-H···A) (°)
N-HO~0.86~2.0-2.2~2.8-3.0~150-170
O-HN~0.82~1.8-2.0~2.6-2.8~160-175
N-HN~0.86~2.1-2.3~2.9-3.1~140-160

Note: The data presented are representative values from analogous structures and may vary in specific derivatives of this compound.

π-π Stacking:

The planar aromatic systems of the pyridine and pyrimidine rings in ligands derived from this compound are predisposed to engage in π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings, are a significant factor in the stabilization of supramolecular assemblies.

The geometry of π-π stacking can vary, with the most common arrangements being face-to-face and offset (or slipped) stacking. In an offset stacking arrangement, the centroids of the aromatic rings are displaced relative to one another, which is often energetically more favorable. The distance between the interacting rings is typically in the range of 3.3 to 3.8 Å.

The table below provides a summary of observed π-π stacking parameters in analogous compounds.

Interacting RingsStacking TypeCentroid-Centroid Distance (Å)Dihedral Angle (°)
Pyridine-PyridineOffset~3.7-3.8< 10
Pyrimidine-PyridineOffset~3.6-3.8< 10
Pyrazine-PyrazineOffset~3.6-3.7< 5

Note: The data presented are representative values from analogous structures and may vary in specific derivatives of this compound.

Theoretical and Computational Investigations of 2 Pyridin 2 Yl Pyrimidine 4 Carbaldehyde and Its Complexes

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules, offering a balance between computational cost and accuracy. DFT calculations are instrumental in predicting the optimized geometries, frontier molecular orbitals, and other electronic parameters that govern the behavior of 2-(pyridin-2-yl)pyrimidine-4-carbaldehyde and its derivatives.

Optimization of Ligand and Complex Geometries

The foundational step in any DFT study is the optimization of the molecular geometry to find the lowest energy structure. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles of the ligand in its ground state. Computational methods, such as the B3LYP functional with a 6-311G(d,p) basis set, are commonly employed for this purpose.

Upon complexation with a metal ion, significant changes in the geometry of the ligand are expected. The coordination of the nitrogen atoms from both the pyridine (B92270) and pyrimidine (B1678525) rings to a metal center would lead to a lengthening of the C-N bonds involved in coordination and alterations in the bond angles around the metal center, reflecting the coordination geometry of the resulting complex. The specific geometry would depend on the nature of the metal ion and the coordination number. For example, a distorted octahedral or square planar geometry is often observed in complexes of similar ligands.

Table 1: Representative Calculated Geometrical Parameters for Pyrimidine Derivatives from DFT Studies

Parameter Typical Calculated Value (Å or °)
C-N (pyrimidine ring) 1.33 - 1.35
C-C (pyrimidine ring) 1.38 - 1.40
C-C (inter-ring) 1.47 - 1.49
C=O ~1.22
C-N-C (pyrimidine ring) 116 - 122

Note: These are generalized values for pyrimidine derivatives and may not exactly represent this compound. Specific computational studies on the target molecule are required for precise data.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine and pyrimidine rings, while the LUMO is likely to be distributed over the entire π-system, with a significant contribution from the electron-withdrawing carbaldehyde group. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Upon complexation with a metal ion, a significant perturbation of the frontier orbitals is anticipated. The coordination of the ligand to the metal can lead to a decrease in the HOMO-LUMO gap, which can influence the electronic and photophysical properties of the complex. The nature of the metal and its d-orbitals will play a crucial role in the composition and energy of the new frontier orbitals of the complex.

Table 2: Conceptual HOMO, LUMO, and Energy Gap Values for Aromatic Heterocycles

Molecule/Complex EHOMO (eV) ELUMO (eV) ΔE (eV)
Pyridine (approx.) -6.5 -0.5 6.0
Pyrimidine (approx.) -7.0 -0.8 6.2
This compound (Expected) Lowered HOMO, Lowered LUMO Lowered HOMO, Lowered LUMO Reduced Gap

Note: The values for pyridine and pyrimidine are approximate and for illustrative purposes. Specific DFT calculations are necessary to obtain accurate energies for this compound and its complexes.

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT calculations are widely used to predict vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be determined. These theoretical spectra can then be compared with experimental data to aid in the assignment of vibrational modes.

For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the C=O stretching of the aldehyde group (typically around 1700 cm⁻¹), C=N and C=C stretching vibrations of the pyridine and pyrimidine rings (in the 1600-1400 cm⁻¹ region), and various C-H bending and stretching modes. elixirpublishers.comresearchgate.net A comparison of the calculated and experimental spectra can provide a detailed understanding of the vibrational characteristics of the molecule. nih.gov

Upon metal complexation, shifts in the vibrational frequencies of the ligand are expected. For instance, the C=N stretching vibrations of the pyridine and pyrimidine rings are likely to shift to lower frequencies upon coordination to a metal center, providing evidence of the ligand-metal interaction.

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
C-H stretching (aromatic) 3100 - 3000
C=O stretching (aldehyde) 1710 - 1690
C=N stretching (ring) 1600 - 1500
C=C stretching (ring) 1580 - 1450
C-H in-plane bending 1300 - 1000

Note: These are general ranges and the exact positions of the peaks would need to be confirmed by specific DFT calculations and experimental measurements.

Reaction Mechanism Studies and Energetics of Ligand-Metal Interactions

DFT calculations can provide valuable insights into the reaction mechanisms of ligand-metal complex formation and the energetics of these interactions. By modeling the reaction pathway, it is possible to identify transition states and calculate activation energies, thus elucidating the kinetics of the complexation reaction.

The interaction between this compound and a metal ion would primarily involve the lone pair of electrons on the nitrogen atoms of the pyridine and pyrimidine rings acting as Lewis bases, donating electron density to the Lewis acidic metal center. DFT can be used to calculate the binding energy of the ligand to the metal ion, which is a measure of the stability of the resulting complex. The binding energy is typically calculated as the difference between the total energy of the complex and the sum of the energies of the isolated ligand and metal ion.

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to quantify the charge transfer between the ligand and the metal, providing a more detailed picture of the nature of the coordinate bond. Studies on similar pyrimidine derivatives interacting with metal clusters have shown that the interaction predominantly occurs through the nitrogen atoms. bohrium.com

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited-state properties of molecules, including their photophysical behavior. It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the simulation of UV-Vis absorption spectra.

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations can help in understanding the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions, and the extent of intramolecular charge transfer.

The photophysical properties are expected to be significantly altered upon complexation with a metal ion. The formation of a metal complex can lead to the appearance of new absorption bands, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, which can dramatically affect the color and luminescent properties of the material. TD-DFT can be employed to predict these changes and guide the design of new metal complexes with desired photophysical properties. For instance, studies on 2-(2′-hydroxyphenyl)pyrimidines have utilized TD-DFT to understand the excited-state intramolecular proton transfer (ESIPT) process. nih.gov

Table 4: Conceptual TD-DFT Output for a Hypothetical Electronic Transition

Excited State Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
S1 3.54 350 0.25 HOMO → LUMO (95%)

Note: This table is illustrative. Actual TD-DFT calculations would provide specific values for this compound.

Conclusion and Future Research Directions

Summary of Key Research Findings

Research has established 2-(pyridin-2-yl)pyrimidine-4-carbaldehyde as a versatile building block in organic and medicinal chemistry. The compound's aldehyde functional group is particularly reactive, readily undergoing nucleophilic attack to form Schiff bases, which are useful as bidentate ligands in coordination chemistry. wikipedia.org Its core structure is a key component in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com

Derivatives of the 2-(pyridin-2-yl)pyrimidine (B3183638) scaffold have demonstrated significant biological activities, including anti-tumor and anti-fibrotic properties. evitachem.comnih.govnih.gov This highlights the potential of the core structure in the development of novel pharmaceuticals. In the realm of materials science, this compound and its derivatives are utilized in the creation of advanced polymers and coatings with enhanced thermal and mechanical properties. chemimpex.com Furthermore, metal complexes incorporating related pyrimidine-pyridine ligands have shown promise as photosensitizers and in catalysis. evitachem.comvulcanchem.com

Challenges and Opportunities in the Field

The primary challenge in the field lies in the development of efficient and scalable synthetic routes for this compound and its derivatives. While laboratory-scale syntheses are established, optimizing these for industrial production while adhering to green chemistry principles remains an area for improvement. vulcanchem.com Another challenge is the comprehensive exploration of the vast chemical space accessible from this building block to identify molecules with specific and potent biological or material properties.

Despite these challenges, significant opportunities exist. The structural versatility of this compound presents a major opportunity for the discovery of new drugs. Its ability to act as a ligand for various metal ions opens up possibilities for designing novel catalysts and therapeutic agents. evitachem.comnih.gov The growing interest in advanced materials provides a fertile ground for exploring the applications of this compound in developing novel polymers, metal-organic frameworks (MOFs), and functional coatings. chemimpex.comvulcanchem.com

Prospective Research Avenues for this compound in Advanced Materials and Catalysis

Future research is expected to focus on harnessing the unique properties of this compound for the development of innovative materials and catalysts.

Advanced Materials:

Metal-Organic Frameworks (MOFs): The compound's ability to act as a bridging ligand makes it a promising candidate for the synthesis of novel MOFs. vulcanchem.com Future studies could explore the design of MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and sensing.

Conductive Polymers: Incorporation of the pyridine-pyrimidine moiety into polymer backbones could lead to materials with interesting electronic and photophysical properties. Research could focus on synthesizing and characterizing such polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.

Luminescent Materials: The rigid, aromatic structure of the molecule suggests its potential use in developing fluorescent probes and luminescent materials. Future work could involve the synthesis of derivatives with enhanced quantum yields and their application in bioimaging and sensing.

Catalysis:

Homogeneous Catalysis: The formation of well-defined metal complexes with this compound-derived ligands offers opportunities in homogeneous catalysis. Research could target the development of catalysts for a variety of organic transformations, including cross-coupling reactions and asymmetric synthesis.

Heterogeneous Catalysis: Immobilizing the metal complexes of these ligands onto solid supports could lead to robust and recyclable heterogeneous catalysts. This would be a significant step towards more sustainable chemical processes.

Photocatalysis: Building on the photosensitizing properties of related complexes, future research could explore the use of this compound-based systems in photocatalysis for applications such as hydrogen production from water and organic pollutant degradation. evitachem.com

Q & A

Q. What are the common synthetic routes for 2-(pyridin-2-yl)pyrimidine-4-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves condensation reactions between pyrimidine precursors and aldehyde-containing reagents. For example, analogous compounds like 2-(methylamino)pyrimidine-4-carbaldehyde are synthesized via nucleophilic substitution or cross-coupling reactions under controlled temperature and solvent conditions . Optimization strategies include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
  • Catalysts : Use of palladium or copper catalysts for cross-coupling steps.
  • Temperature Control : Reactions often proceed at 60–100°C to balance kinetics and side-product formation.
    Yield and purity can be improved via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for characteristic peaks: aldehyde proton (~9.5–10.5 ppm), pyridine protons (7.5–8.5 ppm), and pyrimidine protons (8.0–9.0 ppm) .
  • ¹³C NMR : Carbonyl carbon (~190–200 ppm), aromatic carbons (120–160 ppm).
  • IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicity data for this compound is limited, general protocols for aldehydes and pyridine derivatives apply:
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • Spill Management : Neutralize with sodium bisulfite (for aldehydes) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural elucidation of derivatives?

  • Methodological Answer : Contradictions may arise due to dynamic effects (e.g., tautomerism) or crystal packing vs. solution-state differences. Strategies include:
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution refinement to validate solid-state structures .
  • DFT Calculations : Compare experimental NMR shifts with computed values (Gaussian, ORCA) to identify dominant conformers .
  • Variable-Temperature NMR : Detect equilibrium shifts in solution .

Q. What strategies are effective in designing experiments to study the coordination chemistry of this compound with transition metals?

  • Methodological Answer : The aldehyde and pyridine groups act as potential ligands. Experimental design considerations:
  • Metal Selection : Transition metals (e.g., Co²⁺, Cu²⁺) with high affinity for N/O donors .
  • Reaction Conditions : Conduct reactions in anhydrous solvents (MeOH, CH₃CN) under inert atmosphere.
  • Characterization :
  • UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer bands.
  • Single-Crystal X-ray Diffraction : Resolve coordination geometry (e.g., octahedral vs. tetrahedral) .

Q. In computational studies, which parameters should be prioritized when modeling the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Key parameters include:
  • Electrostatic Potential Maps : Identify electrophilic sites (e.g., aldehyde carbon) using Gaussian or NWChem .
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity trends.
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.